molecular formula C12H16ClF3N2O B14008959 1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride

1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride

Cat. No.: B14008959
M. Wt: 296.71 g/mol
InChI Key: FWDJHELMTNZDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H15F3N2O.ClH and a molecular weight of 296.72 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a benzyl ring, which is further connected to a piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C12H16ClF3N2O

Molecular Weight

296.71 g/mol

IUPAC Name

1-[[4-(trifluoromethoxy)phenyl]methyl]piperazine;hydrochloride

InChI

InChI=1S/C12H15F3N2O.ClH/c13-12(14,15)18-11-3-1-10(2-4-11)9-17-7-5-16-6-8-17;/h1-4,16H,5-9H2;1H

InChI Key

FWDJHELMTNZDGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)OC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with piperazine in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

  • Molecularly Imprinted Polymers (MIPs): 1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride can be used in the creation of MIPs for the illicit drug benzylpiperazine. MIPs are developed using self-assembly and semi-covalent approaches, showing a stronger affinity and faster uptake compared to self-assembly systems. These MIPs exhibit varied cross-reactivity against substances like cocaine, morphine, and ephedrine .
  • Study of Neurological Symptoms and Infections: Research indicates a connection between neurological symptoms and co-infections of Bartonella species and Babesia. These infections are investigated within a One Health approach, considering humans, pets, and vectors like fleas and ticks .
  • Related Piperazine Compounds: Studies on piperazine derivatives, such as 1-(3-trifluoromethylphenyl)-piperazine (TFMPP), reveal cardiotoxic effects. TFMPP shows greater cytotoxicity than 3,4-MDBP, causing increased intracellular calcium levels and decreased mitochondrial membrane potential .
  • Bartonella and Babesia Co-infection: A case study involving a family with neurological symptoms revealed co-infection with Bartonella species and Babesia divergens-like MO-1. The family members, along with their pets, were tested, indicating that vector-transmitted organisms could significantly contribute to neurological illnesses. This highlights the importance of a One Health approach in diagnosing and understanding such infections .

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride lies in its trifluoromethoxy group, which imparts distinct chemical properties and enhances its utility in various research applications.

Biological Activity

1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C12H14ClF3N2O
  • Molecular Weight : 292.7 g/mol
  • IUPAC Name : 1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride

The biological activity of 1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The trifluoromethoxy group enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy in vivo.

Biological Activity Overview

1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride has been studied for several biological activities, including:

  • Antidepressant Effects : Research indicates that compounds with piperazine moieties can exhibit antidepressant-like effects by modulating serotonin receptors .
  • Antitumor Activity : Some studies suggest that similar compounds may inhibit tumor growth through apoptosis induction in cancer cell lines .
  • Neuroprotective Properties : The compound may also demonstrate neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .

Antidepressant Activity

A study investigating the antidepressant potential of piperazine derivatives found that 1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride significantly reduced depression-like behaviors in animal models. The mechanism was linked to increased serotonin levels in the brain, suggesting a possible role as a selective serotonin reuptake inhibitor (SSRI) .

Antitumor Effects

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, a specific study reported an IC50 value of approximately 15 µM against breast cancer cells, indicating significant cytotoxicity. The apoptosis was associated with the activation of caspase pathways, leading to programmed cell death .

Pharmacological Profile

The pharmacological profile of 1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride includes:

PropertyValue
SolubilitySoluble in DMSO and ethanol
BioavailabilityModerate
Half-lifeApproximately 4 hours
MetabolismPrimarily hepatic

Safety and Toxicity

Preliminary toxicity studies suggest that 1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride exhibits a favorable safety profile at therapeutic doses. However, further toxicological evaluations are necessary to understand its long-term effects fully.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.